
5-fluoro-2-(4-fluorophenyl)-1H-indole
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
5-fluoro-2-(4-fluorophenyl)-1H-indole is a fluorinated indole derivative Indoles are a class of heterocyclic compounds that are widely studied due to their presence in many natural products and pharmaceuticals
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 5-fluoro-2-(4-fluorophenyl)-1H-indole typically involves the introduction of fluorine atoms into the indole structure. One common method is the electrophilic fluorination of 2-(4-fluorophenyl)-1H-indole using a fluorinating agent such as Selectfluor. The reaction is usually carried out in an organic solvent like acetonitrile at room temperature.
Industrial Production Methods
Industrial production of fluorinated indoles often involves multi-step synthesis processes that are optimized for yield and purity. These processes may include the use of advanced fluorinating agents and catalysts to achieve selective fluorination. The scalability of these methods is crucial for producing large quantities of the compound for research and commercial applications.
Análisis De Reacciones Químicas
Types of Reactions
5-fluoro-2-(4-fluorophenyl)-1H-indole can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride.
Substitution: The fluorine atoms in the compound can be substituted with other functional groups using nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an aqueous medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium hydride in dimethylformamide (DMF).
Major Products Formed
Oxidation: Formation of corresponding indole-2-carboxylic acids.
Reduction: Formation of 5-fluoro-2-(4-fluorophenyl)-1H-indoline.
Substitution: Formation of various substituted indoles depending on the nucleophile used.
Aplicaciones Científicas De Investigación
5-fluoro-2-(4-fluorophenyl)-1H-indole has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex fluorinated compounds.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential use in drug development, particularly in the design of fluorinated pharmaceuticals.
Industry: Utilized in the development of advanced materials and agrochemicals.
Mecanismo De Acción
The mechanism of action of 5-fluoro-2-(4-fluorophenyl)-1H-indole involves its interaction with specific molecular targets. The fluorine atoms in the compound can enhance its binding affinity to certain proteins and enzymes, thereby modulating their activity. The exact pathways and targets can vary depending on the specific application and biological context.
Comparación Con Compuestos Similares
Similar Compounds
- 5-fluoro-2-(4-chlorophenyl)-1H-indole
- 5-fluoro-2-(4-bromophenyl)-1H-indole
- 5-fluoro-2-(4-methylphenyl)-1H-indole
Uniqueness
5-fluoro-2-(4-fluorophenyl)-1H-indole is unique due to the presence of two fluorine atoms, which can significantly influence its chemical reactivity and biological activity. The fluorine atoms can enhance the compound’s stability, lipophilicity, and ability to interact with biological targets, making it a valuable compound for various research applications.
Propiedades
Fórmula molecular |
C14H9F2N |
|---|---|
Peso molecular |
229.22 g/mol |
Nombre IUPAC |
5-fluoro-2-(4-fluorophenyl)-1H-indole |
InChI |
InChI=1S/C14H9F2N/c15-11-3-1-9(2-4-11)14-8-10-7-12(16)5-6-13(10)17-14/h1-8,17H |
Clave InChI |
ROTWOQCTFKUDEK-UHFFFAOYSA-N |
SMILES canónico |
C1=CC(=CC=C1C2=CC3=C(N2)C=CC(=C3)F)F |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


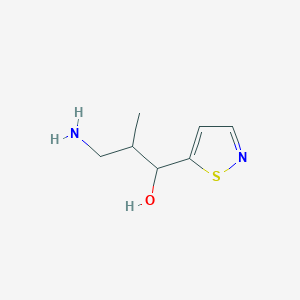
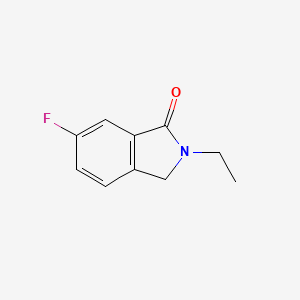
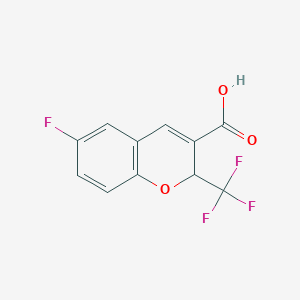
![2-{5-Methoxyimidazo[1,2-a]pyridin-3-yl}acetic acid](/img/structure/B13165779.png)
![1-[3-(Aminomethyl)oxolan-3-yl]-2-methylpropan-1-ol](/img/structure/B13165784.png)
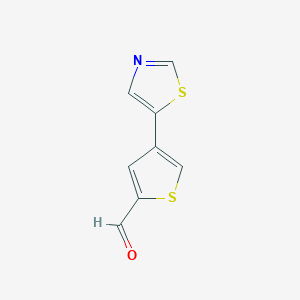
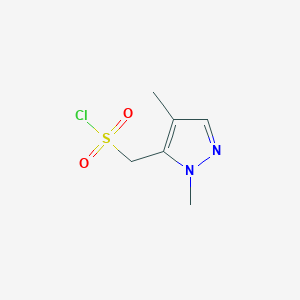
![1-Oxaspiro[4.5]decane-4-carboxylic acid](/img/structure/B13165798.png)
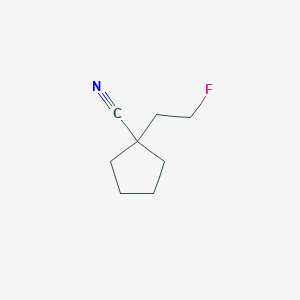
![6-Methoxy-2,3-dihydrospiro[indene-1,2'-oxirane]-3'-carbonitrile](/img/structure/B13165814.png)
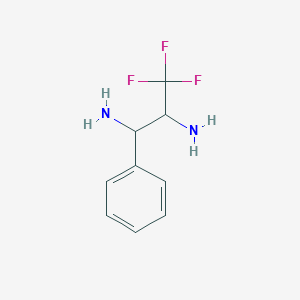
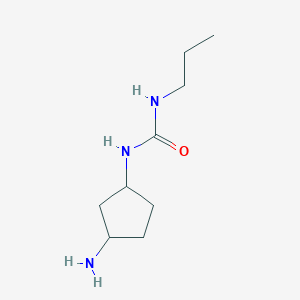
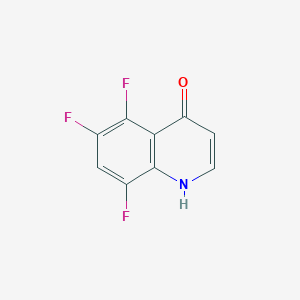
![1-[4-(1-Methyl-1H-pyrazol-5-yl)phenyl]ethan-1-one](/img/structure/B13165833.png)
